molecular formula C6H11N3 B3106468 (S)-2-(Piperazin-2-yl)acetonitrile CAS No. 1589082-26-7

(S)-2-(Piperazin-2-yl)acetonitrile

Cat. No.: B3106468
CAS No.: 1589082-26-7
M. Wt: 125.17
InChI Key: TVKAZNBVXZKTAV-LURJTMIESA-N
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Description

(S)-2-(Piperazin-2-yl)acetonitrile is a chemical compound with the molecular formula C6H12N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-2-(Piperazin-2-yl)acetonitrile typically involves multiple steps. One common method starts with ®-1-BOC-3-hydroxymethyl piperazine as the starting material. The process includes the following steps:

    PMBCl Protection: Protecting the hydroxyl group with PMBCl (p-methoxybenzyl chloride).

    esCl Activation: Activating the protected intermediate with esCl (ethyl chloroformate).

    TMSCN Cyanation: Introducing the nitrile group using TMSCN (trimethylsilyl cyanide).

    ACE-Cl Removal PMB: Removing the PMB protection with ACE-Cl (acetyl chloride).

This method avoids the use of hazardous reagents, such as sodium periodate and rhodium chloride, making it safer and more cost-effective .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of toxic and expensive reagents. The reaction conditions are carefully controlled to maintain the desired stereochemistry and prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperazin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(S)-2-(Piperazin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Utilized in the development of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Piperazin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The piperazine ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Piperazin-2-yl)acetonitrile: The enantiomer of (S)-2-(Piperazin-2-yl)acetonitrile with similar chemical properties but different biological activity.

    N-(2-Cyanoethyl)piperazine: A related compound with a cyanoethyl group attached to the piperazine ring.

    2-(Piperazin-1-yl)acetonitrile: A structural isomer with the nitrile group attached to a different position on the piperazine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .

Properties

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKAZNBVXZKTAV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Piperazin-2-yl)acetonitrile
Reactant of Route 2
(S)-2-(Piperazin-2-yl)acetonitrile
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(S)-2-(Piperazin-2-yl)acetonitrile
Reactant of Route 4
(S)-2-(Piperazin-2-yl)acetonitrile
Reactant of Route 5
(S)-2-(Piperazin-2-yl)acetonitrile
Reactant of Route 6
(S)-2-(Piperazin-2-yl)acetonitrile

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